4-((2-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile
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Overview
Description
4-((2-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C13H14ClNO2 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 2-chlorophenol with tetrahydropyran-4-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((2-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
4-((2-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Cyanotetrahydropyran: Similar structure but lacks the chlorophenoxy group.
Tetrahydro-2H-pyran-4-carbonitrile: Similar core structure but without the chlorophenoxy substitution.
4-[(2-Chlorophenoxy)methyl]tetrahydro-2H-pyran: Similar but lacks the carbonitrile group
Uniqueness
4-((2-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the chlorophenoxy and carbonitrile groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its similar compounds .
Properties
Molecular Formula |
C13H14ClNO2 |
---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
4-[(2-chlorophenoxy)methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C13H14ClNO2/c14-11-3-1-2-4-12(11)17-10-13(9-15)5-7-16-8-6-13/h1-4H,5-8,10H2 |
InChI Key |
KMSKWIPWFYELSI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(COC2=CC=CC=C2Cl)C#N |
Origin of Product |
United States |
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